4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, an ethylphenyl group, and a piperazine ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride and 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
4-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
N-phenylpiperazine: Studied for its potential antidepressant and anxiolytic effects.
1-benzyl-4-phenylpiperazine: Investigated for its potential as an antipsychotic agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-18-10-6-7-11-19(18)21-20(24)23-14-12-22(13-15-23)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGVHRCMFGFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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